4-Hydrazinyl-2-methylpyrimidine
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Overview
Description
4-Hydrazinyl-2-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The general reaction scheme is as follows:
Starting Material: 2-Methylpyrimidine
Reagent: Hydrazine hydrate
Solvent: Ethanol
Conditions: Reflux
The reaction proceeds through nucleophilic substitution, where the hydrazine group replaces a hydrogen atom on the pyrimidine ring, resulting in the formation of this compound.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while substitution reactions can produce a wide range of substituted pyrimidines.
Scientific Research Applications
4-Hydrazinyl-2-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-4-methylpyrimidine
- 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
- 2,4-Dihydrazinylpyrimidine
Uniqueness
4-Hydrazinyl-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique pharmacological activities .
Properties
CAS No. |
54759-99-8 |
---|---|
Molecular Formula |
C5H8N4 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(2-methylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H8N4/c1-4-7-3-2-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9) |
InChI Key |
KNVSBPFSYSUJOT-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)NN |
Canonical SMILES |
CC1=NC=CC(=N1)NN |
Origin of Product |
United States |
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